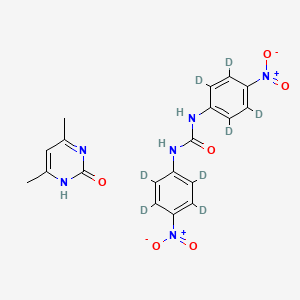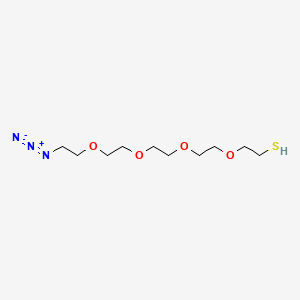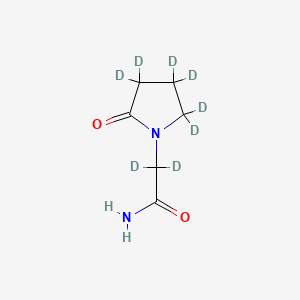
Topoisomerase IV inhibitor 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Topoisomerase IV inhibitor 2 is a chemical compound that targets and inhibits the activity of topoisomerase IV, an essential enzyme involved in DNA replication, transcription, and other DNA-associated processes. Topoisomerase IV plays a crucial role in managing DNA topology by eliminating DNA entanglements that occur during DNA replication. Inhibiting this enzyme can disrupt bacterial cell division, making topoisomerase IV inhibitors valuable in antimicrobial and anticancer therapies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of topoisomerase IV inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common synthetic routes may include:
Formation of Core Structure: The core structure of the inhibitor is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups to enhance the compound’s activity and selectivity.
Final Coupling Reactions: The final product is obtained by coupling the core structure with specific side chains or substituents under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Common techniques include:
Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.
Chromatography: Employed for purification and isolation of the final product.
Quality Control: Analytical techniques such as HPLC and NMR are used to verify the purity and structure of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Topoisomerase IV inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Topoisomerase IV inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study DNA topology and enzyme inhibition mechanisms.
Biology: Investigates the role of topoisomerase IV in cellular processes and DNA replication.
Medicine: Explored as a potential antimicrobial and anticancer agent due to its ability to disrupt bacterial cell division and inhibit cancer cell proliferation.
Industry: Utilized in the development of new therapeutic agents and drug discovery
Mécanisme D'action
Topoisomerase IV inhibitor 2 exerts its effects by binding to the topoisomerase IV enzyme and preventing it from performing its normal functions. The compound interferes with the enzyme’s ability to cleave and re-ligate DNA strands, leading to the accumulation of DNA breaks and ultimately causing cell death. The molecular targets and pathways involved include the DNA cleavage-rejoining core and the ATPase domain of the enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolones: A class of antibiotics that also target topoisomerase IV and DNA gyrase.
Coumarins: Inhibit topoisomerase IV by binding to the enzyme’s active site.
Fluoroquinolones: Enhanced derivatives of quinolones with improved activity and selectivity.
Uniqueness
Topoisomerase IV inhibitor 2 is unique due to its specific binding affinity and selectivity for topoisomerase IV. Unlike other inhibitors, it may exhibit lower cytotoxicity and reduced side effects, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C33H30FN7O6S |
|---|---|
Poids moléculaire |
671.7 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-4-oxo-7-[4-[2-oxo-2-[4-(quinoxalin-2-ylsulfamoyl)anilino]ethyl]piperazin-1-yl]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C33H30FN7O6S/c34-25-15-23-28(41(21-7-8-21)18-24(32(23)43)33(44)45)16-29(25)40-13-11-39(12-14-40)19-31(42)36-20-5-9-22(10-6-20)48(46,47)38-30-17-35-26-3-1-2-4-27(26)37-30/h1-6,9-10,15-18,21H,7-8,11-14,19H2,(H,36,42)(H,37,38)(H,44,45) |
Clé InChI |
CLAOMDJUURAQOM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)CC(=O)NC5=CC=C(C=C5)S(=O)(=O)NC6=NC7=CC=CC=C7N=C6)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



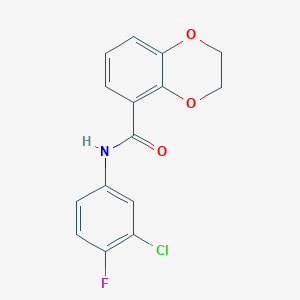
![2-[4-[[4-(2-Benzyl-6,8-diphenylimidazo[1,2-a]pyrazin-3-yl)oxy-4-oxobutanoyl]oxymethyl]triazol-1-yl]acetic acid](/img/structure/B12411529.png)
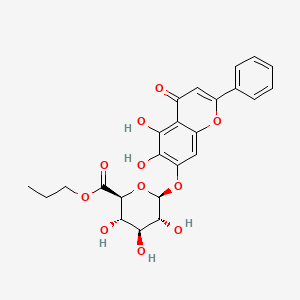
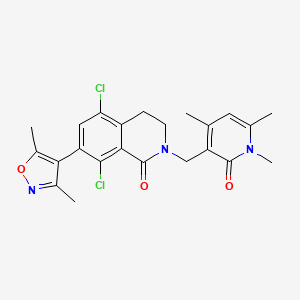
![(4R)-8-[6-amino-5-(2,3-dichloropyridin-4-yl)sulfanylpyrazin-2-yl]-8-azaspiro[4.5]decan-4-amine](/img/structure/B12411545.png)
![1-[2-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]-2-methylsulfonylethanone](/img/structure/B12411546.png)
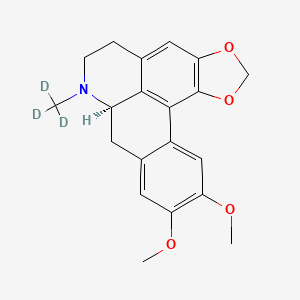

![(1R,3R)-1-[2,6-difluoro-4-[1-(3-fluoropropyl)azetidin-3-yl]oxyphenyl]-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B12411577.png)
